molecular formula C12H12N2O2 B097665 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one CAS No. 17952-87-3

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No. B097665
CAS RN: 17952-87-3
M. Wt: 216.24 g/mol
InChI Key: PWARHDUWOJUADN-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a derivative of beta-carboline, a class of alkaloids known for their presence in various plants and animals. Beta-carbolines have been associated with a range of biochemical and pharmacological effects, often related to neuromodulation. The specific compound 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been identified in the retina, suggesting a potential role in visual processing or neuromodulation within the eye .

Synthesis Analysis

The synthesis of various 6-methoxytetrahydro-beta-carboline derivatives has been achieved through the Maillard reaction, which involves reacting 5-methoxytryptamine with natural food flavors in an aqueous medium . Additionally, derivatives of 6-methoxy-1,2,3,4-tetrahydro-beta-carbolin-1-one have been synthesized, and their reactions with phosphorus oxychloride have been studied to produce dichlorophosphoryl derivatives. These derivatives can be further acetylated with acetic anhydride to yield high-purity products .

Molecular Structure Analysis

The molecular structure of 6-methoxytetrahydro-beta-carbolines includes a methoxy group at the 6-position and a tetrahydro-beta-carboline core. The structure can be modified to include various substituents, which can affect the compound's properties and reactivity. For instance, the presence of a dichlorophosphoryl group can lead to the formation of cations bonded to the oxygen or nitrogen atoms in the molecule .

Chemical Reactions Analysis

6-Methoxytetrahydro-beta-carbolines can undergo a range of chemical reactions. For example, the reaction with phosphorus oxychloride followed by acetylation with acetic anhydride has been shown to produce specific acetylated derivatives. The reactivity of these compounds can be influenced by the presence of substituents on the beta-carboline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxytetrahydro-beta-carbolines have been explored in the context of their potential antioxidant and cytotoxic activities. These compounds exhibit moderate antioxidant properties, as demonstrated by DPPH, ABTS, and FRAP assays. The cytotoxicity of these derivatives has been assessed using the MTT assay on various cell lines, with some derivatives showing mild toxicity at effective antioxidative concentrations . The presence of these compounds in biological fluids such as urine has been measured using gas chromatography-mass spectrometry, indicating their potential role in physiological processes .

Scientific Research Applications

Chemical and Biological Properties

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a compound that belongs to the class of beta-carbolines, a group of compounds known for their wide range of biochemical and pharmacological effects. These effects include inhibition of monoamine oxidase A (MAO-A), competitive inhibition of serotonin uptake, binding to benzodiazepine and opiate receptors, and actions on dopamine receptors. Such interactions suggest potential neuromodulatory and possibly endocrinological functions. Despite their presence in the human body and various effects, the physiological roles of beta-carbolines like 6-methoxytetrahydro-beta-carboline remain to be fully elucidated, highlighting an area of ongoing scientific inquiry (Airaksinen & Kari, 1981).

Synthetic Applications

The stereoselective Pictet-Spengler reaction is a pivotal synthetic technique for preparing tetrahydro-β-carboline scaffolds, crucial structures in many indole-based alkaloids and several pharmaceuticals. Research has advanced significantly in the synthesis of these scaffolds, both on solid phase and in solution phase, over the last two decades. This progress includes enantioselective syntheses facilitated by chiral organocatalysts, underscoring the importance of this compound in medicinal chemistry and drug discovery (Rao, Maiti, & Chanda, 2017).

Safety And Hazards

The safety and hazards of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one are not clearly mentioned in the available resources. It’s important to note that it is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWARHDUWOJUADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170825
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

CAS RN

17952-87-3
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17952-87-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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